molecular formula C18H15N5O7 B456288 N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B456288
M. Wt: 413.3g/mol
InChI Key: FRZIAIPAFVZFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methoxyphenoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Methoxyphenoxy Substitution: The methoxyphenoxy group can be introduced via nucleophilic aromatic substitution reactions using appropriate phenol derivatives and alkyl halides.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further explored for their chemical and biological properties.

Scientific Research Applications

N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro and methoxyphenoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • N-(4-nitrophenyl)acetohydrazonoyl bromide
  • 4-(3-hydroxyphenoxy)benzoic acid

Uniqueness

N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H15N5O7

Molecular Weight

413.3g/mol

IUPAC Name

N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C18H15N5O7/c1-21-10-16(23(27)28)17(20-21)18(24)19-11-7-12(22(25)26)9-15(8-11)30-14-5-3-13(29-2)4-6-14/h3-10H,1-2H3,(H,19,24)

InChI Key

FRZIAIPAFVZFID-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.